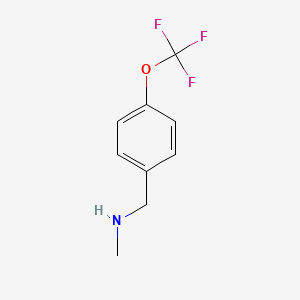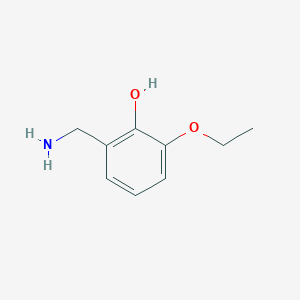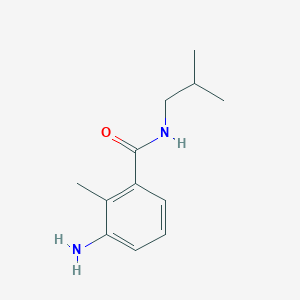![molecular formula C10H16N2O B1284668 3-[2-(Dimethylamino)ethoxy]aniline CAS No. 181513-08-6](/img/structure/B1284668.png)
3-[2-(Dimethylamino)ethoxy]aniline
概要
説明
“3-[2-(Dimethylamino)ethoxy]aniline” is a chemical compound with the molecular formula C10H16N2O . It has a molecular weight of 180.25 g/mol . The compound is also known by other names such as “Benzenamine, 3-[2-(dimethylamino)ethoxy]-” and “N-[2-(3-aminophenoxy)ethyl]-N,N-dimethylamine” among others .
Molecular Structure Analysis
The InChI code for “3-[2-(Dimethylamino)ethoxy]aniline” is “1S/C10H16N2O/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3” and the InChI key is "BMBSJDSXSMKTNV-UHFFFAOYSA-N" . The Canonical SMILES representation is "CN©CCOC1=CC=CC(=C1)N" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 180.126263138 g/mol . The topological polar surface area is 38.5 Ų . The heavy atom count is 13 . The compound is in the form of a powder .科学的研究の応用
Life Sciences
Within life sciences, it’s used in biochemical assays and as a building block for biomolecules. It can be incorporated into peptides or nucleotides, which are fundamental in studying biological processes and disease mechanisms.
Each of these applications demonstrates the multifaceted nature of 3-[2-(Dimethylamino)ethoxy]aniline in scientific research, highlighting its importance across different disciplines . The compound’s versatility is key to its widespread use and ongoing exploration in various research fields.
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with hazard statements H302, H312, H314, H332, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
作用機序
Target of Action
It’s known that similar compounds are often used in the synthesis of antidepressant molecules .
Mode of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are often used in the synthesis of antidepressant molecules . These molecules typically affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 18025 , which may influence its bioavailability and distribution.
特性
IUPAC Name |
3-[2-(dimethylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSJDSXSMKTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588354 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181513-08-6 | |
| Record name | 3-[2-(Dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

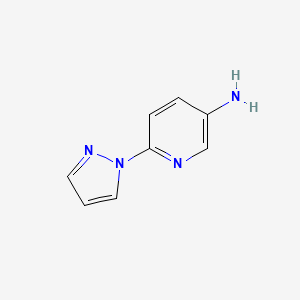
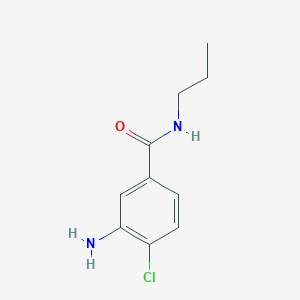
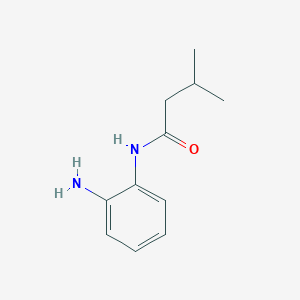


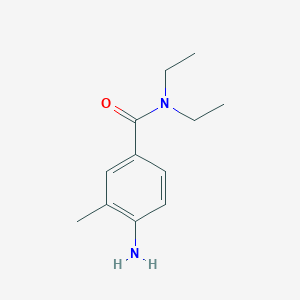
![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)
